Predicted Lipophilicity (XLogP3) Advantage Over N,N-Diethyl and N,N-Dimethyl 2-Methylfuran-3-Carboxamide Analogs
The predicted lipophilicity of N,N-dibutyl-2-methylfuran-3-carboxamide, calculated using the XLogP3 algorithm, is approximately 3.8–4.2, a value that places it in a partition-favorable range for prolonged interaction with lipophilic targets such as insect cuticular lipids or fungal membrane components. This exceeds the predicted XLogP3 of the N,N-diethyl analog (~2.5) and the N,N-dimethyl analog (~1.1) by more than 1.3 and 2.7 log units, respectively, based on the incremental contribution of two additional methylene units per alkyl chain [1][2]. These predicted values are derived from the validated XLogP3 model (PubChem) applied to the canonical SMILES structure; experimental logP determination (shake-flask or HPLC) should be performed to confirm absolute values.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | ~3.8–4.2 (predicted) |
| Comparator Or Baseline | N,N-diethyl-2-methylfuran-3-carboxamide: ~2.5 (predicted); N,N-dimethyl-2-methylfuran-3-carboxamide: ~1.1 (predicted) |
| Quantified Difference | Target compound exceeds diethyl analog by ~1.3–1.7 log units; exceeds dimethyl analog by ~2.7–3.1 log units |
| Conditions | Computational prediction using XLogP3 algorithm; no experimental logP data available for target compound |
Why This Matters
A logP increase of this magnitude (>1.3 units) shifts a compound from a moderately lipophilic to a highly lipophilic partition profile, which can substantially extend the duration of surface retention—a critical parameter for repellent efficacy on fabric or skin, as demonstrated in carboxamide-repellent studies where longer alkyl chains correlated with increased protection time [1].
- [1] Katritzky AR, Wang Z, Slavov S, et al. Novel Carboxamides as Potential Mosquito Repellents. Journal of Medical Entomology. 2010;47(5):924-938. View Source
- [2] PubChem. XLogP3 Algorithm Description. National Center for Biotechnology Information. View Source
